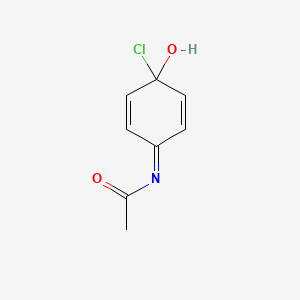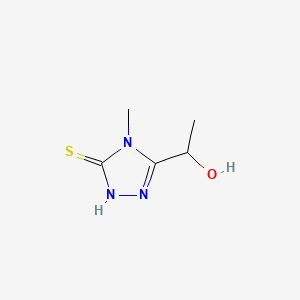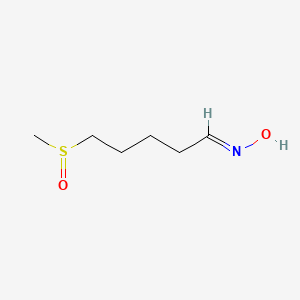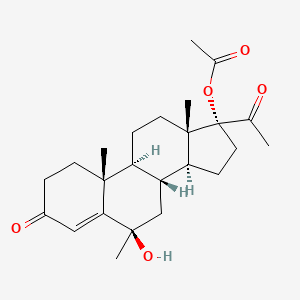
Methazolamide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methazolamide-d3 is a deuterated form of methazolamide, a carbonic anhydrase inhibitor. This compound is primarily used in the treatment of glaucoma, a condition characterized by increased intraocular pressure. The deuterated form, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of methazolamide due to its stable isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methazolamide-d3 involves several steps starting from 5-amino-2-mercapto-1,3,4-thiadiazole. The process includes condensation, acetylation, methylation, oxidation, and amination reactions. A key step involves the use of sodium hypochlorite in the oxidation and amination reactions, with ferric chloride as a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes refining the crude product to obtain a highly pure form of this compound. The process is designed to be cost-effective, safe, and efficient, reducing the need for special equipment .
化学反应分析
Types of Reactions: Methazolamide-d3 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of thiol groups to disulfides.
Reduction: Reduction of disulfides back to thiol groups.
Substitution: Nucleophilic substitution reactions where the sulfonamide group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, ferric chloride as a catalyst.
Reduction: Reducing agents like dithiothreitol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used to study its pharmacological properties and metabolic pathways .
科学研究应用
Methazolamide-d3 is widely used in scientific research due to its stable isotopic properties. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of methazolamide in the body.
Biological Research: Investigates the effects of carbonic anhydrase inhibition on cellular processes.
Medical Research: Explores potential therapeutic applications in conditions like glaucoma, sepsis, and ankylosing spondylitis
Industrial Applications: Utilized in the development of new drugs and therapeutic agents targeting carbonic anhydrase.
作用机制
Methazolamide-d3 exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition decreases the production of bicarbonate ions, leading to reduced secretion of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include the carbonic anhydrase enzymes present in the ciliary processes of the eye .
相似化合物的比较
Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Dorzolamide: A topical carbonic anhydrase inhibitor used in eye drops for glaucoma.
Brinzolamide: Similar to dorzolamide, used in the treatment of elevated intraocular pressure.
Uniqueness of Methazolamide-d3: this compound is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to acetazolamide, this compound requires a lower dose and has a longer half-life, making it more effective in certain therapeutic applications .
属性
CAS 编号 |
1795133-31-1 |
|---|---|
分子式 |
C5H8N4O3S2 |
分子量 |
239.282 |
IUPAC 名称 |
N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i2D3 |
InChI 键 |
FLOSMHQXBMRNHR-BMSJAHLVSA-N |
SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |
同义词 |
N-[5-(aminosulfonyl)-3-(methyl-d3)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide; _x000B_5-Acetylimino-4-(methyl-d3)-Δ2-1,3,4-thiadiazoline-2-sulfonamide; L 584601-d3; N-[4-(Methyl-d3)-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene]acetamide; Methenamide-d3; Neptaz |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)




![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)


![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)



